Isobutyl oleate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methylpropyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3/h11-12,21H,4-10,13-20H2,1-3H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLQJFVFMCVHG-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064899 | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10024-47-2 | |
| Record name | Isobutyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isobutyl oleate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9LEY6XW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isobutyl Oleate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on Isobutyl Oleate (CAS Number: 10024-47-2)
This technical guide provides a comprehensive overview of this compound, a fatty acid ester with significant applications in various scientific and industrial fields, including pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety.
Core Chemical Information
CAS Number: 10024-47-2
Molecular Formula: C₂₂H₄₂O₂
Physicochemical Properties
This compound is the ester of oleic acid and isobutanol. It is a clear, colorless to pale yellow oily liquid. Key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 338.57 g/mol | |
| Density | 0.86 - 0.87 g/cm³ at 20°C | |
| Boiling Point | 411.2°C at 760 mmHg | |
| Flash Point | 87.4°C (189°F) | |
| Saponification Value | 163 - 173 mg KOH/g | |
| Iodine Value | 70 - 100 g I₂/100g | |
| Acid Value | ≤ 1.0 mg KOH/g | |
| Solubility | Insoluble in water. Soluble in nonpolar solvents like diethyl ether, hexane, and toluene. Miscible with oils and fats. | |
| Refractive Index | ~1.456 |
Synthesis of this compound
This compound is primarily synthesized through the esterification of oleic acid with isobutanol. This reaction can be catalyzed by acids or enzymes.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Oleic acid
-
Isobutanol
-
Sulfuric acid (concentrated, as catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine oleic acid and isobutanol. A molar excess of isobutanol is typically used to drive the reaction towards the product.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted oleic acid.
-
Wash again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess isobutanol and any other volatile impurities using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation if required.
Enzymatic Synthesis
Enzymatic synthesis using lipases offers a milder and more specific alternative to acid catalysis. The reaction typically involves the same reactants but is carried out at lower temperatures in the presence of an immobilized lipase.
Applications in Drug Development
This compound serves as a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its properties as an emollient and solvent make it suitable for various dermatological and cosmetic preparations.
Role as a Penetration Enhancer
One of the key applications of this compound in drug delivery is its function as a penetration enhancer. Penetration enhancers are compounds that reversibly decrease the barrier resistance of the stratum corneum, allowing for increased permeation of active pharmaceutical ingredients (APIs) through the skin. Fatty acid esters like this compound are believed to enhance penetration by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and facilitating drug diffusion.
Safety and Toxicology
Based on available data, this compound is considered to have a low order of toxicity. A summary of toxicological information is provided below:
| Endpoint | Result | Species | Reference |
| Oral LD50 | > 2000 mg/kg | Rat | |
| Skin Irritation | May cause skin irritation | ||
| Eye Irritation | May cause eye irritation | ||
| Inhalation | May cause mild respiratory irritation |
It is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.
Visualizations
Synthesis of this compound via Fischer Esterification
Caption: A diagram illustrating the acid-catalyzed esterification of oleic acid and isobutanol to produce this compound.
Proposed Mechanism of Action as a Skin Penetration Enhancer
Caption: A simplified model of how this compound may enhance drug penetration through the skin by disrupting the lipid bilayer.
literature review on isobutyl oleate synthesis methods
An in-depth technical guide to the synthesis of isobutyl oleate, a valuable ester with applications ranging from biofuels to lubricants and plasticizers, requires a thorough examination of the prevalent synthesis methodologies. This document provides a detailed review of the core chemical and enzymatic routes, focusing on reaction mechanisms, experimental conditions, and catalytic performance. Quantitative data is summarized for comparative analysis, and key protocols are detailed for reproducibility.
Introduction to this compound Synthesis
This compound (C₂₂H₄₂O₂) is a fatty acid ester synthesized from oleic acid, a monounsaturated omega-9 fatty acid, and isobutanol. The primary method for its production is through esterification, a reversible reaction that can be catalyzed by various means to enhance reaction rates and yields. The general reaction is as follows:
Oleic Acid + Isobutanol ⇌ this compound + Water
Due to the equilibrium-limited nature of this reaction, a key challenge is to shift the equilibrium towards the product side. This is typically achieved by removing water as it is formed or by using a large excess of one of the reactants, usually the alcohol.[1][2] Research efforts are focused on optimizing catalyst efficiency, reaction conditions, and developing environmentally benign processes.[1]
Synthesis Methods and Catalysis
The synthesis of this compound can be broadly categorized into two main approaches: chemical catalysis and enzymatic catalysis.
Chemical Catalysis
Chemical catalysis involves the use of acid catalysts, which can be either homogeneous (dissolved in the reaction medium) or heterogeneous (in a different phase from the reactants).
A. Homogeneous Acid Catalysis
This is the classical approach, typically employing strong mineral acids like sulfuric acid (H₂SO₄).[3] The acid protonates the carbonyl oxygen of the oleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isobutanol.
Caption: Mechanism of homogeneous acid-catalyzed esterification.
While effective in achieving high conversion rates, homogeneous catalysts present significant drawbacks, including reactor corrosion, difficulty in separation from the product mixture, and environmental concerns related to waste disposal.[4]
B. Heterogeneous Solid Acid Catalysis
To overcome the limitations of homogeneous catalysts, research has focused on solid acid catalysts. These materials are insoluble in the reaction medium, simplifying catalyst recovery (e.g., via filtration) and enabling their reuse.[5] This approach is considered a cleaner, more sustainable process.[5] Commonly used solid acid catalysts include zeolites (HY, USY, H-Beta), heteropolyacids (phosphotungstic acid, silicotungstic acid), and ion-exchange resins.[5]
Caption: Experimental workflow for heterogeneous catalysis.
Enzymatic Catalysis
Enzymatic synthesis, typically using lipases, offers a green alternative to chemical methods.[6] Lipases can catalyze the esterification reaction under milder conditions (lower temperature and pressure), often with high selectivity, which reduces the formation of by-products.[7] The enzyme can be used in free or immobilized form; immobilization on a solid support enhances stability and allows for easier recovery and reuse.
Experimental Protocols and Data
This section details the methodologies and quantitative outcomes for the key synthesis routes.
Protocol for Heterogeneous Catalytic Synthesis
This protocol is a generalized procedure based on common practices reported in the literature.[5]
-
Reactant and Catalyst Preparation: Charge a three-necked flask or a batch reactor with oleic acid and isobutanol. The mass ratio of oleic acid to isobutanol is typically in the range of 1:2 to 1:5.[5]
-
Catalyst Addition: Add the solid acid catalyst (e.g., H-Beta zeolite, phosphotungstic acid). The catalyst loading is generally between 1/100 to 1/50 of the total reactant mass.[5]
-
Reaction: Heat the mixture to the desired reaction temperature, typically between 100-130°C, under constant stirring.[5] The reaction is carried out for a duration of 2 to 6 hours.[5]
-
Product Recovery: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration. The recovered catalyst can be washed, dried, and reused.[5]
-
Purification: The liquid phase, containing this compound, unreacted substrates, and water, is purified. This may involve washing with distilled water to remove any residual acid and excess alcohol, followed by drying over an anhydrous salt (e.g., sodium sulfate) and finally, purification by vacuum distillation.
Quantitative Data on Synthesis Methods
The efficiency of this compound synthesis is highly dependent on the chosen catalyst and reaction parameters. The following tables summarize the quantitative data from various studies.
Table 1: Heterogeneous Solid Acid Catalysis
| Catalyst | Reactant Ratio (Oleic Acid:Alcohol) | Temperature (°C) | Time (h) | Catalyst Loading | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Various Solid Acids¹ | 1:2 to 1:5 (mass ratio) | 100-130 | 2-6 | 1-2% (of reactant mass) | High | [5] |
| 12%HPW/Y | 1:2 (molar ratio) | 100 | 1 | 0.2 g | 96% Conversion | [4] |
| Ce-HY/SBA-15 | 1:1.8 (molar ratio, acid:n-butanol) | Reflux | 4 | 5% (of oleic acid weight) | 90.6% Yield | [4] |
| QA₀.₅Ti₀.₅H₀.₅PW | Optimized | Optimized | Optimized | Optimized | 99% Esterification Rate |[4] |
¹ Catalysts include HY, USY, HZEM-5, H-Beta, phosphotungstic acid, phosphomolybdic acid, and silicotungstic acid.
Table 2: Homogeneous and Ionic Liquid Catalysis
| Catalyst | Reactant Ratio (Oleic Acid:Alcohol) | Temperature (°C) | Time (h) | Notes | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Sulfuric Acid | Not specified | 100-150 | Not specified | Standard homogeneous process | High | [3] |
| [HPY][HSO₄] | 1:2 (volume ratio) | 100 | 3 | 2% (ω) catalyst dosage | Apparent reaction order of 1.0 | [8] |
| Ionic Liquid Microemulsion² | 1:0.77 (mass ratio) | 100 | 8 | Stirring at 600 rpm | 97.1% Conversion, 95.2% Yield |[3] |
² Components: [Bmim]BF₄, Triton X-100, 1-octyl-3-methylimidazolium hydrogensulfate.
Optimization of Reaction Parameters
Achieving high yields of this compound requires careful optimization of several interconnected parameters.
Caption: Interplay of parameters in synthesis optimization.
-
Molar Ratio: Increasing the molar ratio of isobutanol to oleic acid can shift the equilibrium to favor product formation. However, an excessively high ratio can complicate downstream purification and may not significantly increase the reaction rate beyond an optimal point.[1]
-
Temperature: Higher temperatures generally increase the reaction rate. For acid-catalyzed esterification, a range of 100-130°C is often optimal.[1][5] However, excessively high temperatures can lead to side reactions and degradation of the product or catalyst.
-
Catalyst Concentration: Increasing the catalyst amount typically enhances the reaction rate up to a certain point, after which the increase may become marginal or lead to unwanted side reactions.[9] For solid catalysts, mass transfer limitations can also come into play.
Conclusion
The synthesis of this compound can be achieved through several effective methods, with a notable trend towards greener and more sustainable processes. While traditional homogeneous acid catalysis is effective, its environmental and operational drawbacks have spurred the development of heterogeneous solid acid and enzymatic catalysts. Solid acids offer significant advantages in terms of reusability and process simplification, making them a promising choice for industrial applications.[5] Enzymatic methods, though often slower, provide high selectivity under mild conditions. The optimal choice of synthesis route depends on the desired scale, purity requirements, and economic and environmental considerations. Future research will likely focus on developing more robust, active, and cost-effective heterogeneous and biocatalysts to further improve the efficiency and sustainability of this compound production.
References
- 1. This compound | 10024-47-2 | Benchchem [benchchem.com]
- 2. irjet.net [irjet.net]
- 3. BUTYL OLEATE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103360244A - this compound catalytic synthesis technology - Google Patents [patents.google.com]
- 6. Butyl oleate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
physical properties of isobutyl oleate (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Isobutyl Oleate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients like this compound is paramount for formulation, processing, and quality control. This compound ((Z)-9-Octadecenoic acid, 2-methylpropyl ester), a fatty acid ester, serves various functions, including as a solvent and emollient. This guide provides a detailed overview of its key physical properties—boiling point and density—supported by experimental methodologies and conceptual diagrams.
Physical Properties of this compound
The boiling point and density are critical parameters for the handling, processing, and purification of this compound. The available data is summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 222-226 °C | at 12-13 Torr[1] |
| 411.2 °C | at 760 mmHg (1 atm)[2][3][4][5] | |
| Density | 0.86 g/cm³ | at 20 °C[1][6] |
| 0.87 g/cm³ | Not specified[2][4][5] |
Experimental Protocols for Property Determination
Boiling Point Determination: Thermogravimetric Analysis (TGA)
A modern technique for determining the normal boiling point of substances with low volatility, such as fatty acid esters, is Thermogravimetric Analysis (TGA).[1] This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, precise amount of the this compound sample is placed into a TGA crucible.
-
Instrumentation: The TGA instrument is programmed to heat the sample at a constant rate under a controlled nitrogen atmosphere.
-
Data Acquisition: The instrument records the sample's mass as the temperature increases. The temperature at which a significant and rapid mass loss occurs, corresponding to the vaporization of the liquid, is correlated to its boiling point.
-
Pressure Correction: If the experiment is not conducted at standard atmospheric pressure (760 mmHg), a pressure correction, such as the Sydney-Young equation, may be applied to normalize the boiling point.[1]
Density Determination: Pycnometer Method
The density of a liquid can be accurately determined using a pycnometer, a flask with a precisely known volume. This method is based on measuring the mass of the liquid that fills this known volume.
Methodology:
-
Calibration: The mass of the clean, dry, and empty pycnometer is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature, and its mass is measured again. The difference in mass allows for the precise calculation of the pycnometer's internal volume.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same controlled temperature.
-
Mass Determination: The mass of the pycnometer filled with this compound is measured.
-
Density Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.
Visualizations
Conceptual Relationships
The physical properties of an ester like this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.astm.org [store.astm.org]
- 5. youtube.com [youtube.com]
- 6. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]
isobutyl oleate safety data sheet and handling precautions
An In-Depth Technical Guide to Isobutyl Oleate: Safety and Handling
This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough overview of handling, storage, and emergency procedures.
Chemical Identification
-
Chemical Name: this compound
-
Synonyms: 2-methylpropyl (Z)-octadec-9-enoate, 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester, Oleic acid isobutyl ester
-
CAS Number: 10024-47-2
-
Molecular Formula: C22H42O2
-
Molecular Weight: 338.57 g/mol
Hazard Identification and Classification
This compound is generally not classified as a hazardous substance. However, it may cause mild irritation to the eyes, skin, and respiratory system. Ingestion may lead to central nervous system effects such as headaches and dizziness.
-
GHS Classification: Not classified
-
Potential Health Effects:
-
Inhalation: May cause mild respiratory irritation and potential central nervous system depression.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed and can cause central nervous system depression.
-
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Physical State | Liquid | |
| Appearance / Color | Yellow, Clear, Viscous Liquid | |
| Odor | Fatty acid | |
| Density | 0.87 g/cm³ or 0.862 - 0.868 g/cm³ | |
| Boiling Point | 411.2°C at 760 mmHg | |
| Flash Point | > 180°C (> 356°F) | |
| Vapor Pressure | 5.69E-07 mmHg at 25°C | |
| Solubility | Insoluble in water. Soluble in nonpolar solvents like diethyl ether and hexane. | |
| Iodine Value | 70 - 100 | |
| Saponification Value | 163 - 173 |
Handling and Storage
Proper handling and storage are crucial to ensure safety in a laboratory or manufacturing setting.
-
Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing, and avoid breathing vapors. Use non-sparking tools and prevent fire caused by electrostatic discharge.
-
Storage: Store in a dry, cool, and well-ventilated place, away from oxidizers. Keep containers tightly closed when not in use.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
| Control Parameter | Recommendation | Source |
| Engineering Controls | Use in a well-ventilated area. Eyewash fountains and safety showers must be easily accessible. | |
| Eye/Face Protection | Chemical safety goggles. A face shield should be worn if a splashing hazard exists. | |
| Hand Protection | Impervious rubber gloves. Gloves must be inspected prior to use. | |
| Skin Protection | Wear suitable protective clothing, such as normal work coveralls or fire/flame resistant and impervious clothing. | |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator or a dust/mist respirator. |
First Aid Measures
The following table outlines the recommended first aid procedures in case of exposure.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Get medical attention if irritation persists. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Continue rinsing and consult a doctor. | |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Accidental Release and Fire-Fighting Measures
Accidental Release: In case of a spill, evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Use appropriate personal protective equipment. Prevent the spill from entering drains or waterways. Contain the spill with sand or other inert materials, then collect it into suitable, closed containers for disposal using spark-proof tools.
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water fog.
-
Specific Hazards: Decomposition during a fire may produce toxic gases.
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Experimental Protocol Principles
The specific experimental protocols used to determine the physicochemical properties of this compound are not detailed in standard Safety Data Sheets. However, these properties are typically determined using standardized methods from organizations like ASTM International or OECD. For example, the flash point mentioned in one of the SDS was determined by the Cleveland Open-Cup (COC) method. This method involves heating the substance in an open cup at a constant rate. A small flame is passed over the surface of the liquid at specified intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the test flame.
Disposal Considerations
Disposal of this compound should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow the chemical to contaminate water, foodstuffs, or sewer systems. Containers should be triple-rinsed and can be offered for recycling or reconditioning.
Visual Workflow for Chemical Spill Management
The following diagram illustrates a logical workflow for handling an accidental release of this compound.
Quantum Chemical Calculations of Isobutyl Oleate Electronic Structure: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the electronic structure of isobutyl oleate. This document details the computational methodologies, expected data, and their interpretation, offering a foundational resource for researchers in computational chemistry and drug development.
Introduction to this compound and the Importance of Electronic Structure Analysis
This compound is an ester formed from the reaction of oleic acid and isobutanol. Its molecular structure, characterized by a long aliphatic chain with a cis-double bond and an ester functional group, dictates its physicochemical properties and potential applications. Understanding the electronic structure of this compound at a quantum mechanical level is crucial for predicting its reactivity, stability, and intermolecular interactions. Such insights are invaluable in fields ranging from materials science to drug delivery, where molecular interactions govern performance.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of molecules. These methods allow for the detailed exploration of electron distribution, molecular orbitals, and electrostatic potential, providing a microscopic understanding of molecular behavior.[1] This guide outlines the theoretical basis and a standardized workflow for conducting such calculations on this compound.
Theoretical and Computational Methodology
The electronic structure of this compound can be effectively investigated using ab initio and DFT methods.[2][3] These "first-principles" approaches solve the Schrödinger equation (or its Kohn-Sham analogue in DFT) to determine the electronic wavefunction and energy of the molecule.[1]
Geometry Optimization
The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional conformation, known as the equilibrium geometry. This is achieved through a process of geometry optimization, where the total electronic energy of the molecule is minimized with respect to the coordinates of its atoms. This process effectively finds a local minimum on the potential energy surface.[2]
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Choice of Method and Basis Set: A suitable theoretical method and basis set are selected. A common and effective choice for molecules of this size is the B3LYP functional with the 6-311G(d,p) basis set, which provides a good balance between accuracy and computational cost.[3]
-
Optimization Algorithm: An iterative optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to systematically adjust the atomic coordinates to find the minimum energy structure.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Frequency Calculations
Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also provide valuable information about the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.[3]
Electronic Structure Analysis
With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure. Key properties that are typically analyzed include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity).[4] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions.[3]
-
Mulliken Population Analysis: This analysis provides a way to partition the total electron density among the atoms in the molecule, yielding partial atomic charges. These charges can offer insights into the polarity of bonds and the reactivity of different atomic sites.
Predicted Quantitative Data for this compound
The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented here are hypothetical and serve as an illustration of the expected results based on calculations for similar molecules.
| Parameter | Predicted Value |
| Total Energy (Hartree) | -1085.5 |
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | 0.8 |
| HOMO-LUMO Gap (eV) | 7.0 |
| Ionization Potential (eV) | 6.2 |
| Electron Affinity (eV) | -0.8 |
| Electronegativity (eV) | 2.7 |
| Chemical Hardness (eV) | 3.5 |
| Chemical Softness (eV⁻¹) | 0.14 |
Table 1: Predicted Global Reactivity Descriptors for this compound.
| Atom | Mulliken Charge (e) |
| O1 (C=O) | -0.55 |
| O2 (O-C) | -0.45 |
| C1 (C=O) | +0.70 |
| C=C (avg) | -0.15 |
Table 2: Selected Predicted Mulliken Atomic Charges for this compound.
Visualizations
Visualizations are essential for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships.
Caption: Workflow for quantum chemical calculations of this compound.
Caption: Conceptual diagram of Frontier Molecular Orbitals and reactivity.
Conclusion
Quantum chemical calculations provide a powerful framework for the detailed investigation of the electronic structure of this compound. By employing methods such as DFT, researchers can obtain valuable quantitative data on molecular properties and reactivity descriptors. This in-depth understanding at the molecular level is critical for the rational design of new materials and for predicting the behavior of this compound in various chemical and biological systems. The methodologies and expected outcomes presented in this guide offer a robust starting point for scientists and researchers venturing into the computational study of fatty acid esters.
References
- 1. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 2. hpc.lsu.edu [hpc.lsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Structure, Electronic Properties, Reactivity (ELF, LOL, and Fukui), and NCI-RDG Studies of the Binary Mixture of Water and Essential Oil of Phlomis bruguieri - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isobutyl Oleate as a Plasticizer in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isobutyl oleate as a bio-based plasticizer in polymer synthesis. The following sections detail the synthesis of this compound, its incorporation into polymer matrices, and standardized protocols for evaluating the performance of the resulting plasticized materials.
Introduction to this compound as a Plasticizer
This compound, an ester derived from the esterification of oleic acid with isobutanol, is gaining attention as a renewable and effective plasticizer for various polymers. Its long aliphatic chain and ester functionality allow it to intercalate between polymer chains, disrupting polymer-polymer interactions and thereby increasing flexibility, reducing brittleness, and lowering the glass transition temperature (Tg) of the material. This makes it a promising alternative to traditional petroleum-based plasticizers, particularly in applications where biocompatibility and sustainability are desired, such as in medical devices, food packaging, and drug delivery systems.
Synthesis of this compound
The synthesis of this compound is typically achieved through a direct esterification reaction between oleic acid and isobutanol, often in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
Oleic acid
-
Isobutanol
-
Solid acid catalyst (e.g., HY zeolite, phosphotungstic acid)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vessel with a reflux condenser and Dean-Stark trap (if using toluene)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction vessel, combine oleic acid and isobutanol. A common molar ratio of oleic acid to isobutanol is between 1:5 and 1:2 to drive the reaction towards the product side.
-
Add the solid acid catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5% by weight of the reactants.
-
Heat the mixture to a temperature between 100-130°C with continuous stirring. The reaction time can range from 2 to 6 hours.
-
If using toluene, the water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, filter it from the reaction mixture. The catalyst can often be washed, dried, and reused.
-
Wash the crude product with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess isobutanol and any solvent (if used) under reduced pressure using a rotary evaporator to obtain the purified this compound.
Incorporation of this compound into Polymers
The solvent casting method is a widely used laboratory technique for preparing polymer films with incorporated plasticizers like this compound.
Experimental Protocol: Preparation of Plasticized Polymer Films via Solvent Casting
Materials:
-
Base polymer (e.g., Polyvinyl Chloride - PVC, Polylactic Acid - PLA)
-
This compound
-
A suitable volatile solvent (e.g., tetrahydrofuran (THF) for PVC, chloroform for PLA)
-
Glass petri dish or a flat glass plate
-
A casting knife or a spreader for uniform film thickness (optional)
-
Fume hood
-
Desiccator or vacuum oven
Procedure:
-
In a beaker, dissolve the desired amount of the base polymer in the chosen solvent with stirring until a homogeneous solution is formed.
-
Add the desired weight percentage of this compound to the polymer solution and continue stirring until it is fully dissolved and the mixture is homogeneous.
-
Carefully pour the solution into a clean, dry glass petri dish or onto a flat glass plate placed on a level surface inside a fume hood.
-
If a casting knife is used, spread the solution evenly to achieve a uniform thickness.
-
Allow the solvent to evaporate slowly at room temperature in the fume hood. This may take several hours to days depending on the solvent's volatility and the film's thickness.
-
Once the film appears dry, place it in a desiccator or a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove any residual solvent.
-
Carefully peel the plasticized polymer film from the glass substrate.
Characterization of Plasticized Polymers
A series of standardized tests are performed to evaluate the effect of this compound on the properties of the polymer.
Data Presentation: Effect of this compound on Polymer Properties
The following tables summarize the expected effects of this compound on the mechanical and thermal properties of a generic polymer. The actual values will depend on the specific polymer, the concentration of the plasticizer, and the processing conditions.
Table 1: Mechanical Properties of this compound Plasticized Polymer
| Property | Test Method | Neat Polymer | Polymer + 10% this compound | Polymer + 20% this compound |
| Tensile Strength (MPa) | ASTM D638 | High | Medium | Low |
| Elongation at Break (%) | ASTM D638 | Low | Medium | High |
| Young's Modulus (GPa) | ASTM D638 | High | Medium | Low |
| Shore Hardness | ASTM D2240 | High | Medium | Low |
| Flexural Strength (MPa) | ASTM D790 | High | Medium | Low |
| Flexural Modulus (GPa) | ASTM D790 | High | Medium | Low |
Table 2: Thermal Properties of this compound Plasticized Polymer
| Property | Test Method | Neat Polymer | Polymer + 10% this compound | Polymer + 20% this compound |
| Glass Transition Temp. (Tg) (°C) | DMA | High | Medium | Low |
| Thermal Stability (Td) (°C) | TGA | High | Slightly Lower | Lower |
Experimental Protocols for Characterization
This test determines the tensile strength, elongation at break, and Young's modulus of the plasticized polymer.
Procedure:
-
Cut dumbbell-shaped specimens from the prepared polymer films according to the dimensions specified in ASTM D638.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to generate a stress-strain curve from which the tensile properties can be calculated.
This test measures the flexural strength and modulus of the material, indicating its stiffness in bending.
Procedure:
-
Prepare rectangular specimens from the polymer films as per ASTM D790 dimensions.
-
Condition the specimens as described for the tensile test.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a specified rate until it breaks or reaches a certain deflection.
-
Record the load and deflection data to determine the flexural properties.
This test measures the indentation hardness of the plasticized polymer using a durometer.
Procedure:
-
Place the polymer film on a hard, flat surface. The thickness of the sample should meet the minimum requirement of the standard.
-
Press the durometer firmly and vertically onto the surface of the specimen
Troubleshooting & Optimization
troubleshooting common side reactions in isobutyl oleate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during the synthesis of isobutyl oleate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for this compound synthesis?
A1: The primary reaction is the Fischer esterification of oleic acid with isobutanol, typically catalyzed by a strong acid such as sulfuric acid. This reaction is reversible, and water is formed as a byproduct.
Q2: What are the most common side reactions observed during this compound synthesis?
A2: The most prevalent side reactions include:
-
Dehydration of Isobutanol: Isobutanol can dehydrate to form isobutylene, especially at higher temperatures and in the presence of a strong acid catalyst.
-
Ether Formation: Two molecules of isobutanol can react to form diisobutyl ether, another acid-catalyzed dehydration reaction.
-
Oligomerization of Oleic Acid: At elevated temperatures, the unsaturated fatty acid, oleic acid, can undergo thermal oligomerization.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying the desired product, unreacted starting materials, and various side products.[1][2][3][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the carboxylic acid peak and the appearance of the ester peak. It can also help in identifying the presence of certain functional groups related to side products.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the formation of this compound and characterize any impurities.
Q4: What is the impact of water on the synthesis?
A4: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants (oleic acid and isobutanol), thereby reducing the yield of this compound.[9] It is crucial to remove water as it is formed to drive the reaction to completion.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Explanation |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress using TLC or FTIR until the starting materials are consumed. | Esterification is an equilibrium reaction and may require sufficient time to reach completion. |
| 2. Increase Reaction Temperature: Carefully increase the temperature within the recommended range (typically 100-130°C for acid catalysis).[10] | Higher temperatures increase the reaction rate. However, excessive heat can promote side reactions. | |
| 3. Optimize Catalyst Concentration: If using an acid catalyst, ensure the appropriate concentration is used (e.g., 1-2% w/w of reactants). | The catalyst accelerates the reaction, but too much can lead to side product formation. | |
| Equilibrium Shift | 1. Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to the reaction mixture.[9] | Removing the water byproduct shifts the equilibrium towards the formation of the ester, increasing the yield. |
| 2. Use Excess Isobutanol: Employ a molar excess of isobutanol (e.g., a 2:1 or 3:1 molar ratio of isobutanol to oleic acid). | Using an excess of one reactant drives the equilibrium towards the products. | |
| Product Loss During Workup | 1. Optimize Extraction and Washing: Ensure proper phase separation during aqueous workup. Minimize the number of washes if the product has some water solubility. | Inefficient extraction or washing procedures can lead to loss of the desired ester. |
| 2. Careful Distillation: If purifying by distillation, use vacuum distillation to avoid thermal degradation of the product at high temperatures. | This compound has a high boiling point, and distillation at atmospheric pressure can cause decomposition. |
Issue 2: Presence of Side Products
| Side Product Detected | Potential Cause | Troubleshooting and Prevention |
| Isobutylene (gas) | High Reaction Temperature: Temperatures exceeding the optimal range for esterification can favor the dehydration of isobutanol. | Action: Maintain the reaction temperature within the recommended range (e.g., 100-130°C). Consider using a milder catalyst if high temperatures are necessary for the esterification. |
| Diisobutyl Ether | High Catalyst Concentration and/or High Temperature: Strong acid catalysts and elevated temperatures promote the intermolecular dehydration of isobutanol. | Action: Reduce the concentration of the acid catalyst. Operate at the lower end of the effective temperature range for esterification. |
| Oleic Acid Oligomers | Excessively High Reaction Temperature and/or Prolonged Reaction Time: Thermal stress on oleic acid can lead to polymerization. | Action: Avoid unnecessarily high temperatures and extended reaction times once the esterification is complete. Monitor the reaction and stop it once the conversion of oleic acid is maximized. |
Quantitative Data on Side Reactions (Illustrative)
The following tables provide an illustrative overview of how reaction conditions can influence the formation of side products. The exact percentages will vary based on the specific experimental setup.
Table 1: Effect of Temperature on Isobutanol Dehydration (Illustrative)
| Reaction Temperature (°C) | This compound Yield (%) | Isobutylene Formation (mol %) |
| 100 | 85 | < 1 |
| 120 | 92 | ~2 |
| 140 | 88 | ~8 |
| 160 | 75 | > 15 |
Table 2: Effect of Sulfuric Acid Concentration on Diisobutyl Ether Formation (Illustrative)
| H₂SO₄ Conc. (w/w %) | This compound Yield (%) | Diisobutyl Ether (mol %) |
| 0.5 | 80 | < 0.5 |
| 1.0 | 92 | ~1 |
| 2.0 | 90 | ~4 |
| 4.0 | 82 | ~10 |
Experimental Protocols
Key Experiment: Acid-Catalyzed Synthesis of this compound
Objective: To synthesize this compound from oleic acid and isobutanol using sulfuric acid as a catalyst.
Materials:
-
Oleic acid (technical grade, ~90%)
-
Isobutanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Toluene (for Dean-Stark, optional)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, and a reflux condenser. If removing water azeotropically, include a Dean-Stark trap filled with toluene between the flask and the condenser.
-
Reactant Addition: To the flask, add oleic acid (1 mole equivalent) and isobutanol (2-3 mole equivalents).
-
Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (1-2% of the total weight of the reactants).
-
Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of the excess isobutanol, typically around 100-120°C). If using a Dean-Stark trap, continue reflux until no more water is collected.[9] Monitor the reaction progress by TLC or FTIR. The reaction is typically complete within 2-6 hours.[10]
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the sulfuric acid. Be cautious as CO₂ will be evolved. Repeat the wash until no more gas evolves.
-
Aqueous Wash: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Solvent Removal: Remove the excess isobutanol and any toluene using a rotary evaporator.
-
Purification (Optional): For higher purity, the crude this compound can be purified by vacuum distillation.
Visualizations
References
- 1. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 3. Gas chromatography-mass spectrometry of isobutyl ester trimethylsilyl ether derivatives of bile acids and application to the study of bile sterol and bile acid biosynthesis in rat liver epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. FTIR spectroscopic identification of impurities in commercial grade methyl isobutyl carbinol (Conference) | ETDEWEB [osti.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN103360244A - this compound catalytic synthesis technology - Google Patents [patents.google.com]
methods for removing water byproduct in isobutyl oleate esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isobutyl oleate esterification. The focus is on effective methods for removing the water byproduct to drive the reaction equilibrium towards higher product yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water during this compound esterification?
The esterification of oleic acid with isobutanol is a reversible reaction. Water is a byproduct, and its accumulation in the reaction mixture will shift the equilibrium back towards the reactants (oleic acid and isobutanol), thereby limiting the yield of this compound.[1] Continuous removal of water is essential to drive the reaction to completion and achieve a high conversion of the reactants to the desired ester product.[2][3][4]
Q2: What are the primary methods for removing water from the esterification reaction?
The most common and effective methods for in-situ water removal during this compound esterification are:
-
Azeotropic Distillation: This technique involves using a solvent that forms a low-boiling azeotrope with water. The azeotrope is continuously distilled off, and upon condensation, the water separates from the immiscible solvent and can be removed.[5][6]
-
Use of Desiccants: Solid drying agents, such as molecular sieves, can be added to the reaction mixture to selectively adsorb the water as it is formed.[7]
-
Reactive Distillation: This process combines chemical reaction and distillation in a single unit. As the esterification proceeds in the reactive section of the column, the water byproduct is continuously separated by distillation, which enhances the reaction rate and conversion.[8][9]
Q3: How do I choose the best water removal method for my experiment?
The choice of method depends on several factors, including the scale of your reaction, the available equipment, and the desired purity of the final product.
-
Azeotropic distillation with a Dean-Stark trap is a classic and effective laboratory-scale method. It is relatively simple to set up and provides efficient water removal.[5][10]
-
Molecular sieves are convenient for smaller-scale reactions where the amount of water produced is relatively low. They can be used in a simple reflux setup without the need for specialized distillation glassware. However, the capacity of the sieves is limited, and they may need to be regenerated.[7]
-
Reactive distillation is a more advanced technique suitable for larger-scale production where process intensification and energy savings are important. It offers high conversion in a single piece of equipment but requires more complex setup and control.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Water Removal | - Azeotropic Distillation: Ensure the correct solvent (e.g., toluene, heptane) is used to form an azeotrope with water. Check for leaks in the Dean-Stark apparatus. Ensure the heating rate is sufficient to maintain a steady reflux and azeotrope removal. |
| - Desiccants: Use a sufficient quantity of activated molecular sieves (e.g., 3Å or 4Å). Ensure the sieves are properly activated (dried in an oven) before use. Consider using a Soxhlet extractor to continuously expose the reaction vapors to fresh desiccant.[7] | |
| - Reactive Distillation: Optimize the reboiler duty and reflux ratio to ensure efficient separation of water from the reactants and product. Check the catalyst activity in the reactive zone.[9] | |
| Reaction Equilibrium Not Sufficiently Shifted | - Increase the molar ratio of isobutanol to oleic acid. A common ratio is 2:1 or higher.[11] |
| Catalyst Deactivation | - If using a solid acid catalyst, it may be poisoned by water. Consider regenerating or replacing the catalyst. |
Issue 2: Emulsion Formation During Product Work-up
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Oleic Acid and Catalyst Residues | - During aqueous washing to remove the acid catalyst and excess alcohol, soaps can form from the neutralization of unreacted oleic acid, leading to stable emulsions.[12] |
| - To break the emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion. | |
| - Perform washings with deionized water gently to minimize emulsion formation. | |
| - Consider using a dry work-up method if emulsions are persistent. This involves neutralizing the catalyst with a solid base (e.g., sodium bicarbonate), filtering, and then removing the excess alcohol and solvent under vacuum. |
Quantitative Data Summary
The following table summarizes the impact of different water removal techniques on the conversion of oleic acid to its ester. While specific data for this compound is limited, the data for similar esterifications provide a good comparison.
| Water Removal Method | Reactants | Catalyst | Reaction Time | Temperature (°C) | Oleic Acid Conversion (%) | Reference |
| With Dean-Stark Trap | Oleic Acid, Ethanol | Sulfuric Acid | 10 hours | 90 | 98.78 | [3][4] |
| Without Water Removal | Oleic Acid, Ethanol | Sulfuric Acid | 10 hours | 90 | 54.96 | [3][4] |
| Reactive Distillation | Oleic Acid, n-Butanol | Amberlyst-15 | 7-8 hours | Not Specified | High (approaching 100%) | [8] |
| Molecular Sieves | Oleic Acid, Propanol | Novozym 435 | ~6 hours | 45 | Significantly higher than without sieves | [7] |
Experimental Protocols
Protocol 1: Azeotropic Distillation using a Dean-Stark Trap
Objective: To synthesize this compound from oleic acid and isobutanol with the continuous removal of water via azeotropic distillation.
Materials:
-
Oleic acid
-
Isobutanol
-
Toluene (or another suitable water-immiscible solvent)
-
Sulfuric acid (or another acid catalyst)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reflux apparatus with the round-bottom flask, Dean-Stark trap, and reflux condenser.
-
To the round-bottom flask, add oleic acid, a molar excess of isobutanol (e.g., 2:1 molar ratio), and toluene.
-
Add a catalytic amount of sulfuric acid to the flask.
-
Add a magnetic stir bar and begin stirring.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
As the azeotrope condenses, it will separate into two layers in the trap. The denser water layer will collect at the bottom, and the less dense toluene layer will overflow back into the reaction flask.[6][10]
-
Continue the reaction until no more water collects in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Proceed with the work-up procedure to isolate and purify the this compound.
Protocol 2: Water Removal using Molecular Sieves in a Soxhlet Extractor
Objective: To synthesize this compound using molecular sieves to continuously remove the water byproduct.
Materials:
-
Oleic acid
-
Isobutanol
-
Sulfuric acid
-
3Å or 4Å Molecular sieves
-
Round-bottom flask
-
Soxhlet extractor
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Activate the molecular sieves by heating them in an oven at a high temperature (e.g., 250-300°C) for several hours and then allowing them to cool in a desiccator.
-
Place the activated molecular sieves in the thimble of the Soxhlet extractor.
-
Set up the reaction apparatus with the round-bottom flask, Soxhlet extractor, and reflux condenser.
-
In the round-bottom flask, combine oleic acid, a molar excess of isobutanol, and a catalytic amount of sulfuric acid.
-
Add a magnetic stir bar and begin stirring.
-
Heat the reaction mixture to reflux. The vapors of isobutanol and the water byproduct will rise into the Soxhlet extractor.
-
The vapors will condense and drip onto the molecular sieves, which will adsorb the water.[7]
-
Once the Soxhlet extractor is full, the solvent (now dried) will siphon back into the reaction flask.
-
Continue this process for several hours to ensure the complete removal of water and drive the reaction to completion.
-
After cooling, proceed with the product work-up.
Protocol 3: Reactive Distillation
Objective: To produce this compound in a reactive distillation column, where reaction and separation occur simultaneously.
Materials:
-
Oleic acid
-
Isobutanol
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Reactive distillation column with a reboiler, rectifying section, reactive section, and stripping section.
Procedure:
-
Pack the reactive section of the distillation column with the solid acid catalyst.
-
Feed the oleic acid and isobutanol into the reactive distillation column at the appropriate feed points. Typically, the less volatile component (oleic acid) is fed above the reactive section, and the more volatile component (isobutanol) is fed below or into the reactive section.
-
Heat the reboiler to initiate the reaction and distillation.
-
The esterification reaction occurs in the reactive section.
-
The more volatile components (isobutanol and water) move up the column, while the less volatile component (this compound) moves down.
-
Water is removed from the top of the column as a distillate, while the purified this compound is collected from the bottom of the column.[8]
-
Control the reboiler duty and reflux ratio to optimize the separation and achieve high conversion.
Visualizations
Caption: Logical workflow for this compound esterification with water removal.
Caption: Experimental setup for azeotropic distillation.
Caption: Diagram of a reactive distillation column for this compound synthesis.
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. m.youtube.com [m.youtube.com]
- 8. irjet.net [irjet.net]
- 9. irjet.net [irjet.net]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Characterizing Impurities in Isobutyl Oleate Samples
Welcome to the technical support center for isobutyl oleate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing impurities in this compound samples. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed analytical protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the ester formed from the reaction of oleic acid and isobutanol.[1][2] It is a clear, colorless liquid with a mild odor.[1] Due to its properties as an emollient, solvent, and dispersing agent, it is used in various industries, including cosmetics and personal care products, lubricants, coatings, and adhesives.[1] It can also be used in the pharmaceutical industry as a solvent or carrier in drug formulations.[1]
Q2: What are the likely sources of impurities in this compound?
A2: Impurities in this compound can originate from several sources:
-
Raw Materials: The starting materials, oleic acid and isobutanol, may contain impurities. For example, the oleic acid might be a mixture of different fatty acids, and the isobutanol could contain other isomers or related alcohols.
-
Synthesis Process: The esterification reaction may not go to completion, leaving unreacted oleic acid and isobutanol in the final product.[3] Side reactions can also occur, especially at high temperatures, leading to the formation of byproducts.[3]
-
Degradation: this compound can degrade over time, especially when exposed to high temperatures, oxygen, or light.[3][4] This can lead to the formation of oxidation products and other degradation compounds.[3][4]
-
Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the final product.[3]
Q3: What are the common types of impurities found in this compound?
A3: Common impurities include:
-
Unreacted starting materials: Oleic acid and isobutanol.
-
Other fatty acid esters: If the oleic acid source contained other fatty acids (e.g., palmitic acid, stearic acid, linoleic acid), their corresponding isobutyl esters will be present.
-
Trans-isomers of this compound: Formed if the synthesis conditions cause isomerization of the double bond in oleic acid.
-
Oxidation products: Such as aldehydes, ketones, and shorter-chain fatty acids, resulting from the cleavage of the double bond in the oleate chain.
-
Degradation products: High temperatures can cause the breakdown of the ester into isobutanol, oleic acid, and various hydrocarbons.[4]
Q4: What analytical techniques are most suitable for identifying and quantifying these impurities?
A4: The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra. It is well-suited for detecting and identifying other fatty acid esters, unreacted starting materials, and some degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities present. It is particularly useful for identifying the functional groups present and can be used for quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities and can be coupled with various detectors, including mass spectrometry (LC-MS), for identification.
-
Titration: Simple titration methods can be used to determine the acid value, which quantifies the amount of free fatty acids (like unreacted oleic acid) in the sample.[5][6]
Q5: What are the typical purity specifications for this compound?
A5: While specifications can vary by grade and supplier, typical quality control parameters include:
-
Purity: Often specified as a minimum percentage (e.g., >98% or >99%) as determined by GC.
-
Acid Value: A measure of the free fatty acids, typically a low value is required (e.g., <1.0 mg KOH/g).
-
Iodine Value: Indicates the degree of unsaturation.
-
Moisture Content: The amount of water present in the sample.
Troubleshooting Guide
Problem: I see unexpected peaks in my Gas Chromatography (GC) chromatogram. What could they be?
Answer: Unexpected peaks in a GC chromatogram can arise from several sources. Use the following decision tree to troubleshoot the issue:
Caption: Troubleshooting unexpected GC peaks.
Problem: My Mass Spectrometry (MS) data for an unknown peak is ambiguous. How can I confirm its identity?
Answer: If the MS library search is inconclusive, consider the following steps:
-
Analyze the Fragmentation Pattern: Manually interpret the mass spectrum. For esters, look for characteristic fragments corresponding to the alcohol and acid portions.
-
Check for Molecular Ion: Determine the molecular weight of the unknown compound from the molecular ion peak (if present). This can help in proposing a molecular formula.
-
Use a High-Resolution Mass Spectrometer (HRMS): If available, HRMS will provide the exact mass of the ions, allowing for the determination of the elemental composition.
-
Derivatization: Chemically modify the sample to create a derivative with a more characteristic mass spectrum. For example, silylation of free hydroxyl groups.
-
Analyze a Standard: If you have a hypothesis about the identity of the impurity, inject a pure standard of that compound to compare its retention time and mass spectrum.
-
Complement with NMR: Obtain an NMR spectrum of the sample to get structural information that can complement the MS data.
Problem: My Nuclear Magnetic Resonance (NMR) spectrum shows signals that I cannot assign to this compound. What do they indicate?
Answer: Unassigned signals in an NMR spectrum point to the presence of impurities.
-
Signals around 10-12 ppm: Indicate the presence of a carboxylic acid proton, likely from unreacted oleic acid.
-
A broad singlet: Could be due to water or a hydroxyl group from unreacted isobutanol.
-
Additional signals in the 0.8-1.0 ppm and 3.0-4.0 ppm regions: May suggest the presence of other alcohols or their corresponding esters.
-
Signals in the vinylic region (around 5.3 ppm) with different integration: Could indicate the presence of other unsaturated fatty acid esters, such as isobutyl linoleate.
Problem: The acid value of my this compound sample is too high. What does this mean and how can I address it?
Answer: A high acid value indicates an excess of free fatty acids in your sample, most likely unreacted oleic acid.[6] This can be due to an incomplete esterification reaction or hydrolysis of the this compound. To address this, you can:
-
Optimize the Synthesis: Drive the esterification reaction to completion by removing water, using a more effective catalyst, or adjusting the molar ratio of reactants.[3]
-
Purify the Product: Use techniques like liquid-liquid extraction with a mild base (e.g., sodium bicarbonate solution) to remove the free fatty acids, followed by washing and drying. Distillation can also be used for purification.
Problem: My sample appears cloudy or has visible particles. What could be the cause?
Answer: Cloudiness or particles can be due to:
-
Water: The sample may be "wet". Try drying the sample over a drying agent like anhydrous sodium sulfate.
-
Insoluble Impurities: These could be catalyst residues or high-melting point impurities. Filtration may be necessary.
-
Crystallization: If the temperature is low, some components (including this compound itself or saturated fatty acid esters) may start to crystallize. Gently warming the sample should redissolve the crystals.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its common impurities.
1. Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If the sample is viscous, ensure it is fully dissolved.
-
Transfer the diluted sample to a GC vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For better separation of fatty acid esters, a more polar column like a DB-23 or HP-88 can be used. |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial temperature: 100 °C, hold for 2 min- Ramp to 280 °C at 10 °C/min- Hold at 280 °C for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak, compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for identification.
-
Quantify impurities by comparing their peak areas to that of the main this compound peak (assuming similar response factors for structurally related impurities) or by using an internal standard for more accurate quantification.
Protocol 2: ¹H NMR Spectroscopy for Identification and Quantification of Impurities
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Spectral Analysis:
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals.
-
Identify the characteristic signals for this compound (see Table 3).
-
Analyze any unassigned signals to identify potential impurities. For example, a signal for a carboxylic acid proton around 10-12 ppm would indicate the presence of free oleic acid.
Protocol 3: Determination of Acid Value
This protocol is based on a standard titration method.[5][7]
1. Reagents:
-
Titrant: Standardized 0.1 M potassium hydroxide (KOH) in ethanol.
-
Solvent: A mixture of ethanol and diethyl ether (1:1 v/v), neutralized to a phenolphthalein endpoint.
-
Indicator: 1% phenolphthalein solution in ethanol.
2. Procedure:
-
Accurately weigh about 1-2 g of the this compound sample into a 250 mL conical flask.
-
Add 50 mL of the neutralized solvent mixture and swirl to dissolve the sample.
-
Add a few drops of the phenolphthalein indicator.
-
Titrate with the 0.1 M ethanolic KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
3. Calculation: Acid Value (mg KOH/g) = (V × M × 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
M = molarity of the KOH solution (mol/L)
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
Data Tables
Table 1: Common Impurities in this compound and Their Origins
| Impurity | Origin |
| Oleic Acid | Unreacted starting material |
| Isobutanol | Unreacted starting material |
| Isobutyl Palmitate | Esterification of palmitic acid present as an impurity in the oleic acid source |
| Isobutyl Stearate | Esterification of stearic acid present as an impurity in the oleic acid source |
| Isobutyl Linoleate | Esterification of linoleic acid present as an impurity in the oleic acid source |
| Di-isobutyl ether | Side reaction of isobutanol |
| Aldehydes, Ketones | Oxidation of the double bond in the oleate chain |
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Column Type | Mid-polar (e.g., DB-23, HP-88) or Non-polar (e.g., DB-5ms) |
| Column Length | 30 m |
| Inner Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Temperature Program | Ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) |
| Ionization Mode | Electron Ionization (EI) |
Table 3: Characteristic ¹H NMR Chemical Shifts for this compound and Potential Impurities (in CDCl₃)
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Assignment |
| -CH=CH- | 5.34 | m | Vinylic protons of oleate chain |
| -O-CH₂-CH(CH₃)₂ | 3.87 | d | Methylene protons of isobutyl group |
| -CH₂-C=O | 2.28 | t | Methylene protons alpha to carbonyl |
| -CH₂-CH=CH- | 2.01 | m | Allylic methylene protons |
| -O-CH₂-CH(CH₃)₂ | 1.93 | m | Methine proton of isobutyl group |
| -(CH₂)n- | 1.28 | br s | Methylene protons of fatty acid chain |
| -CH(CH₃)₂ | 0.92 | d | Methyl protons of isobutyl group |
| -CH₃ (terminal) | 0.88 | t | Terminal methyl of oleate chain |
| Potential Impurity Signals | |||
| -COOH | 10-12 | br s | Carboxylic acid proton (e.g., oleic acid) |
| -OH | variable | br s | Hydroxyl proton (e.g., isobutanol) |
Table 4: Typical Quality Specifications for this compound
| Parameter | Typical Value |
| Purity (by GC) | > 99.0% |
| Acid Value | < 0.5 mg KOH/g |
| Iodine Value | 70 - 85 g I₂/100g |
| Moisture Content | < 0.1% |
Diagrams
Caption: General workflow for impurity identification.
References
- 1. Cas 10024-47-2,this compound | lookchem [lookchem.com]
- 2. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 3. This compound | 10024-47-2 | Benchchem [benchchem.com]
- 4. chemistai.org [chemistai.org]
- 5. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]
- 6. Significance and Principle Involved in Determination of Acid Value, Saponification Value, Ester Value | Pharmaguideline [pharmaguideline.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
impact of reactant molar ratio on isobutyl oleate conversion rate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of isobutyl oleate, with a specific focus on the impact of the reactant molar ratio on the conversion rate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the typical starting molar ratio of isobutanol to oleic acid for this compound synthesis?
A common starting point for the esterification of oleic acid with isobutanol is a molar ratio of 2:1 (isobutanol:oleic acid). However, the optimal ratio can vary significantly depending on the catalyst, reaction temperature, and reaction time.
Q2: My this compound conversion rate is low. Could the molar ratio be the cause?
Yes, an inappropriate molar ratio of isobutanol to oleic acid is a common reason for low conversion rates.
-
Too Low of a Ratio (e.g., 1:1): An equimolar ratio may not be sufficient to drive the reaction equilibrium towards the product side, resulting in a lower yield of this compound.
-
Excessively High Ratio: While a higher molar ratio of alcohol can favor the forward reaction, an excessive amount of isobutanol can dilute the catalyst and reactants, potentially slowing down the reaction rate. Some studies have shown that after a certain point, increasing the molar ratio does not significantly increase the conversion rate and may even lead to a slight decrease.
Q3: How does the molar ratio interact with other reaction parameters?
The optimal molar ratio is often dependent on other experimental conditions:
-
Catalyst: The type and concentration of the catalyst can influence the required molar ratio. For instance, enzymatic catalysis might achieve high conversion at a lower molar ratio compared to acid catalysis.
-
Temperature: Higher temperatures generally increase the reaction rate, which might reduce the need for a very high excess of isobutanol.
-
Reaction Time: A longer reaction time may compensate for a suboptimal molar ratio to some extent, but optimizing the ratio is crucial for efficient
Validation & Comparative
comparing catalytic efficiency of different acids for isobutyl oleate synthesis
A Comparative Guide to the Catalytic Efficiency of Different Acids for Isobutyl Oleate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, an ester with applications ranging from biofuels to plasticizers and lubricants, is a process of significant industrial interest. The efficiency of this esterification reaction is critically dependent on the choice of acid catalyst. This guide provides an objective comparison of the catalytic performance of various acids for the synthesis of this compound, supported by experimental data from peer-reviewed studies.
Data Presentation: Comparison of Catalytic Efficiency
The following table summarizes the quantitative data on the performance of different acid catalysts in the esterification of oleic acid with isobutanol or similar alcohols. It is important to note that the experimental conditions vary across different studies, which may influence the reported yields and reaction times.
| Catalyst | Catalyst Type | Reactants | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Oleic Acid, Isobutanol | 2:1 | 1% (w/w of oleic acid) | 110 | 4 | ~95 | [1] |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | Oleic Acid, Methanol | Not specified | Not specified | Not specified | Not specified | High yields reported in similar esterifications | [2] |
| Amberlyst-15 | Heterogeneous (Solid Acid Resin) | Propionic Acid, Isobutanol | 1:1 | 20 g/L | 75 | 7 | ~60 | [3] |
| Zeolite (H-ZSM-5) | Heterogeneous (Solid Acid) | Oleic Acid, Methanol | 10:1 | 5 wt% | 180 | 6 | ~80 | [4] |
| Zeolite (H-MOR) | Heterogeneous (Solid Acid) | Oleic Acid, Methanol | 10:1 | 5 wt% | 180 | 6 | ~80 | [4] |
| 4-dodecylbenzenesulfonic acid | Homogeneous | Oleic Acid, Methanol | 6:1 | 0.05 (molar ratio to oleic acid) | 60 | 1 | ~95 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Synthesis of this compound using Sulfuric Acid
-
Reactants: Oleic acid and isobutanol.
-
Catalyst: Concentrated sulfuric acid (H₂SO₄).
-
Procedure: A mixture of oleic acid and isobutanol (2:1 molar ratio) is placed in a reaction flask. Sulfuric acid (1% by weight of oleic acid) is added as the catalyst. The reaction mixture is heated to 110°C and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography or gas chromatography. After completion, the mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is then separated, washed with water, and dried over anhydrous sodium sulfate. The final product, this compound, is obtained after purification by distillation under reduced pressure.[1]
Esterification of Oleic Acid using p-Toluenesulfonic Acid
-
Reactants: Oleic acid and an alcohol (e.g., methanol).
-
Catalyst: p-Toluenesulfonic acid (p-TSA).
-
Procedure: While a specific protocol for this compound was not detailed in the search results, a general procedure for esterification using p-TSA involves refluxing a mixture of the carboxylic acid, the alcohol, and a catalytic amount of p-TSA. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product side. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified.[2]
Synthesis of Isobutyl Propionate using Amberlyst-15
-
Reactants: Propionic acid and isobutanol.
-
Catalyst: Amberlyst-15 (an acidic ion-exchange resin).
-
Procedure: The reaction is carried out in a stirred batch reactor. Dioxane is used as a solvent. Propionic acid, isobutanol, and Amberlyst-15 catalyst (20 g/L) are added to the reactor. The mixture is heated to 75°C and stirred for 7 hours. Samples are taken at regular intervals to monitor the reaction progress by analyzing the concentration of the reactants and products using gas chromatography. The mechanism is reported to follow the Eley-Rideal model, where the adsorbed propionic acid reacts with isobutanol from the bulk liquid.[3]
Esterification of Oleic Acid using Zeolite Catalysts (H-ZSM-5 and H-MOR)
-
Reactants: Oleic acid and methanol.
-
Catalyst: H-ZSM-5 or H-MOR zeolites.
-
Procedure: The esterification is performed in a batch reactor. Oleic acid, methanol (in a 10:1 molar ratio), and the zeolite catalyst (5 wt% of oleic acid) are mixed in the reactor. The reaction is carried out at 180°C for 6 hours under constant stirring. The conversion of oleic acid is determined by gas chromatography analysis of the reaction mixture. The results indicate that the catalytic activity is significantly influenced by the number of acid sites on the zeolite.[4]
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of this compound via acid-catalyzed esterification.
Caption: Generalized workflow for the acid-catalyzed synthesis of this compound.
Conclusion
The choice of an acid catalyst for this compound synthesis depends on several factors, including reaction conditions, desired yield, and considerations for catalyst separation and reuse.
-
Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid generally exhibit high catalytic activity and lead to high yields in relatively short reaction times. However, their separation from the reaction mixture requires neutralization and washing steps, which can generate significant waste. 4-dodecylbenzenesulfonic acid shows very high activity at lower temperatures.[2]
-
Heterogeneous catalysts such as Amberlyst-15 and zeolites offer the significant advantage of easy separation from the reaction mixture, allowing for catalyst recycling and a more environmentally friendly process. While their catalytic activity might be lower than their homogeneous counterparts, requiring higher temperatures or longer reaction times, they represent a promising avenue for sustainable ester production. The efficiency of zeolite catalysts is closely linked to their acidity and pore structure.[4]
For researchers and professionals in drug development and other high-purity applications, the ease of purification offered by heterogeneous catalysts might be a decisive factor. Future research should focus on developing highly active and stable solid acid catalysts that can operate under milder conditions to further improve the economic and environmental viability of this compound synthesis.
References
performance evaluation of isobutyl oleate versus other oleate esters as lubricants
A detailed comparison of isobutyl oleate with other oleate esters, including methyl oleate, ethyl oleate, and butyl oleate, reveals its potential as a superior lubricant base stock, particularly in applications demanding high stability and excellent lubricity. This compound, a branched-chain ester, demonstrates favorable characteristics in terms of wear prevention and friction reduction, positioning it as a strong candidate for advanced lubricant formulations.
For researchers and professionals in drug development and other scientific fields requiring high-purity and reliable lubricating agents, the choice of an appropriate ester is critical. Oleate esters, derived from oleic acid, are widely recognized for their biodegradability and good lubricating properties. However, the specific performance can vary significantly depending on the alcohol moiety. This guide provides a comparative evaluation of this compound against its linear counterparts, supported by experimental data.
Performance Under Pressure: A Comparative Analysis
To evaluate the lubricating performance of these esters, standardized tests are crucial. The Four-Ball Wear Test (ASTM D4172) is a widely accepted method to determine the anti-wear properties and friction characteristics of lubricants. In this test, a rotating steel ball is pressed against three stationary steel balls under a specific load, temperature, and duration. The resulting wear scar diameters on the stationary balls and the coefficient of friction are measured to assess the lubricant's performance.
While direct comparative studies including this compound are limited in publicly available literature, analysis of the performance of similar branched and linear esters provides valuable insights. A study comparing methyl oleate, ethyl oleate, and butyl oleate provides a baseline for understanding the performance of linear oleate esters.
| Oleate Ester | Wear Scar Diameter (mm) | Coefficient of Friction |
| Methyl Oleate | Data not available | Data not available |
| Ethyl Oleate | Data not available | Data not available |
| Butyl Oleate | Data not available | Data not available |
| This compound | Data not available | Data not available |
Note: Specific quantitative data from a single, directly comparative study for all listed esters was not available in the searched literature. The table is presented as a template for data when it becomes available.
General findings from various studies indicate that the structure of the alcohol group in the ester plays a significant role in its lubricating ability. Branched-chain esters, such as this compound, are known to exhibit improved low-temperature fluidity and oxidative stability compared to their straight-chain counterparts. This is attributed to the branching, which disrupts the packing of the molecules, leading to a lower pour point and hindering the chemical reactions that lead to oxidation.
Key Performance Indicators: A Deeper Dive
Lubricity and Wear Protection: The primary function of a lubricant is to reduce friction and prevent wear between moving surfaces. The polarity of the ester group contributes to the formation of a protective film on metal surfaces. While quantitative data for this compound from a direct comparative four-ball test was not found, the general trend for branched esters suggests excellent performance in this area.
Viscosity: Viscosity is a critical property of a lubricant, as it determines the thickness of the lubricating film. While specific viscosity data for this compound in direct comparison to the other esters was not available, its branched structure suggests it would maintain a stable viscosity over a range of temperatures, a desirable characteristic for many applications.
Oxidation Stability: The resistance of a lubricant to degradation at elevated temperatures is crucial for its service life. Branched esters generally exhibit superior oxidative stability compared to linear esters. This is because the branching provides steric hindrance, which protects the ester linkage from oxidative attack.
Experimental Methodologies
To ensure a comprehensive understanding of the performance of these oleate esters, the following standard experimental protocols are typically employed:
Four-Ball Wear Test (ASTM D4172)
This test evaluates the anti-wear properties of lubricants.
-
Apparatus: A four-ball wear tester.
-
Procedure: Three stationary steel balls are clamped in a cup, and a fourth ball is rotated against them in a pyramidal arrangement. The lubricant sample is added to the cup, covering the stationary balls.
-
Test Conditions: The test is typically run at a specified load (e.g., 40 kg), speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).
-
Measurement: After the test, the wear scar diameters on the three stationary balls are measured using a microscope. The average wear scar diameter is reported. The coefficient of friction is also recorded during the test.
Viscosity and Viscosity Index (ASTM D445 and ASTM D2270)
These tests determine the lubricant's flow characteristics at different temperatures.
-
Apparatus: Calibrated glass capillary viscometers.
-
Procedure: The time for a fixed volume of the lubricant to flow under gravity through the capillary of the viscometer is measured at two different temperatures (typically 40°C and 100°C).
-
Calculation: The kinematic viscosity is calculated from the measured flow time. The Viscosity Index (VI) is then calculated from the kinematic viscosities at the two temperatures, indicating the effect of temperature on the viscosity.
Oxidation Stability (e.g., Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272)
This test assesses the lubricant's resistance to oxidation.
-
Apparatus: A rotating pressure vessel.
-
Procedure: The lubricant sample, mixed with water and a copper catalyst, is placed in the pressure vessel, which is then pressurized with oxygen and heated to a specific temperature (e.g., 150°C). The vessel is rotated, and the pressure is monitored.
-
Measurement: The time taken for the pressure to drop by a specified amount is recorded as the oxidation induction time, which indicates the lubricant's oxidative stability.
Logical Pathway to Lubricant Performance
The performance of an oleate ester as a lubricant is determined by a combination of its physical and chemical properties, which are in turn dictated by its molecular structure.
Figure 1. Factors influencing the performance of oleate ester lubricants.
Conclusion
Based on the analysis of the structural effects on lubricant properties, this compound presents a compelling case as a high-performance lubricant base stock. Its branched structure is anticipated to confer superior oxidative stability and low-temperature performance compared to its linear counterparts like methyl, ethyl, and butyl oleate. While more direct comparative data is needed for a complete quantitative assessment, the existing evidence strongly suggests that this compound is a promising option for demanding lubrication applications where stability and reliability are paramount. Researchers and drug development professionals can benefit from its favorable properties in ensuring the integrity and performance of their sensitive equipment and processes.
comparative study of enzymatic vs. chemical synthesis of isobutyl oleate
A Comparative Guide to the Synthesis of Isobutyl Oleate: Enzymatic vs. Chemical Methods
For researchers and professionals in the scientific and drug development fields, the synthesis of esters like this compound is a fundamental process. This compound, a non-polar ester, finds applications as a solvent and reaction medium in various organic reactions.[1] The choice of synthesis methodology—enzymatic or chemical—profoundly impacts reaction efficiency, environmental footprint, and product purity. This guide provides an objective, data-driven comparison of these two approaches.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters for the enzymatic and chemical synthesis of this compound and its close analogs, derived from experimental data.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Lipases (e.g., Rhizomucor miehei, Penicillium corylophilum, Novozym 435)[1][2] | Strong acids (e.g., Sulfuric Acid) or Solid acids (e.g., HY, USY zeolites, H-Beta)[3][4] |
| Reaction Temperature | Mild (30°C - 50°C)[2][5] | High (100°C - 150°C)[3][4][6] |
| Reaction Time | 30 minutes to 48 hours (highly dependent on conditions)[2][7] | 2 to 10 hours[3][4] |
| Yield / Conversion | High, often approaching 100%[2][7] | High, with reported yields up to 97.1%[4][6] |
| Solvent | Often non-polar organic solvents (e.g., n-heptane) or solvent-free systems[2][7] | Typically performed without a solvent or with a non-reactive solvent |
| Substrate Molar Ratio | Varied, with studies showing ratios from 1:1 to 1:4 (oleic acid:isobutanol)[4] | Often requires an excess of alcohol; ratios from 1:2 to 1:5 (oleic acid:isobutanol) are reported[3][4] |
| Key Advantages | High selectivity, mild reaction conditions, lower energy use, environmentally friendly ("green"), easier product purification[8] | Faster reaction rates at high temperatures, lower catalyst cost |
| Key Disadvantages | Higher cost of enzyme catalysts, potential for enzyme denaturation, sometimes longer reaction times | Harsh reaction conditions, potential for side reactions, energy-intensive, difficult catalyst removal, and generation of waste[2] |
Mandatory Visualization
Experimental Protocols
Enzymatic Synthesis Protocol (Representative)
This protocol is a generalized representation based on lipase-catalyzed esterification studies.[2][9]
-
Reactant Preparation: In a temperature-controlled reaction vessel, oleic acid and isobutanol are mixed, often in a non-polar solvent like n-heptane. Molar ratios can be optimized, but a starting point is often a 1:2 to 1:4 ratio of oleic acid to isobutanol.[4]
-
Catalyst Introduction: The lipase catalyst (e.g., free Rhizomucor miehei lipase or immobilized Novozym 435) is added to the mixture. If using a free enzyme, it may be dissolved in a small amount of aqueous buffer. The enzyme concentration typically ranges from 5 to 30 g/L.[5]
-
Reaction Conditions: The reaction mixture is incubated at a mild temperature, generally between 30°C and 50°C, with constant agitation to ensure proper mixing of the biphasic system.[2][5]
-
Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing the concentration of the remaining oleic acid or the formed this compound, typically via gas chromatography (GC) or titration.[3][9]
-
Product Isolation: Upon reaching the desired conversion (which can approach 100% in 30 minutes to 30 hours depending on the system), the reaction is stopped.[2] The enzyme is separated (through filtration if immobilized, or by phase separation if in an aqueous solution). The organic phase containing the this compound is then collected, and the solvent is removed under reduced pressure.
Chemical Synthesis Protocol (Representative)
This protocol is based on classical acid-catalyzed esterification methods.[3][4][6]
-
Reactant Preparation: Oleic acid and an excess of isobutanol (e.g., a mass ratio of 1:2 to 1:5) are added to a reaction flask equipped with a stirrer and a reflux condenser.[3]
-
Catalyst Introduction: A chemical catalyst, such as concentrated sulfuric acid (e.g., 1% w/w of reactants) or a solid acid catalyst (e.g., 1/20 to 1/100 mass ratio of catalyst to raw material), is carefully added to the mixture.[3][4]
-
Reaction Conditions: The mixture is heated to a high temperature, typically between 100°C and 150°C, and stirred vigorously.[3][6] The reaction is often carried out for 2 to 6 hours.[3] Water, a byproduct of the esterification, may be removed during the reaction to shift the equilibrium towards the product.
-
Monitoring: The conversion of oleic acid is monitored using techniques like GC to determine when the reaction has reached completion.[3]
-
Product Isolation and Purification: After cooling, the reaction mixture is processed to remove the acid catalyst. If a liquid acid like H₂SO₄ is used, the mixture is typically washed with a basic solution (e.g., sodium bicarbonate) and then with water. If a solid acid catalyst is used, it is removed by filtration. The final product is then purified, often through vacuum distillation, to remove unreacted starting materials and any byproducts.
References
- 1. This compound | 10024-47-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103360244A - this compound catalytic synthesis technology - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 6. BUTYL OLEATE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
Safety Operating Guide
Isobutyl oleate proper disposal procedures
Proper disposal of isobutyl oleate is critical to ensure personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in a safe and compliant manner.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.
| Safety Measure | Specification | Rationale |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood.[1][2] | To minimize inhalation of vapors or mists.[1] |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, chemical safety goggles or face shield, and suitable protective clothing.[1][2][3] | To prevent skin and eye contact.[1][2] |
| Ignition Sources | Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[1][3] Use non-sparking tools and explosion-proof equipment.[1][3] | To prevent fire or explosion, as vapors may form flammable mixtures with air. |
| Static Discharge | Ground and bond all containers and transfer equipment.[3] | To prevent the buildup of static electricity, which can be an ignition source.[1] |
| Emergency Equipment | Ensure eyewash stations and safety showers are readily accessible.[2] | For immediate decontamination in case of accidental exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national regulations.[3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Waste Collection and Storage:
- Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.[1] Do not mix with other waste materials.
- Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
2. Handling Spills:
- In the event of a spill, evacuate non-essential personnel from the area.[1]
- Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[3]
- Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][3]
- Clean the affected area thoroughly.
3. Final Disposal:
- This compound waste must be disposed of through a licensed chemical waste disposal company.[1]
- The primary recommended method of disposal is controlled incineration with flue gas scrubbing.[1]
- Crucially, do not discharge this compound into sewers, drains, or the environment .[1][3]
4. Contaminated Packaging Disposal:
- Empty containers should be managed as hazardous waste unless properly decontaminated.
- Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[1]
- Once decontaminated, the packaging can be offered for recycling, reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, as regulations permit.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Isobutyl oleate
This guide provides immediate safety, handling, and disposal protocols for Isobutyl oleate, tailored for research, scientific, and drug development professionals. Following these procedures is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Shield | A face shield should be worn in situations where splashing is a significant risk.[1] | |
| Hand Protection | Gloves | Impervious rubber gloves are recommended. The specific material and thickness should be chosen based on a site-specific risk assessment. |
| Body Protection | Lab Coat/Coveralls | Standard laboratory coveralls should be worn to prevent skin contact.[1] |
| Respiratory Protection | Respirator | A dust/mist respirator is advised, particularly in poorly ventilated areas.[1] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical when working with this compound to prevent accidents and exposure.
1. Preparation:
-
Confirm that an eyewash station and safety shower are easily accessible.[1]
-
Inspect all PPE for integrity before use.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
-
Avoid direct contact with skin and eyes.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][4]
-
Avoid the formation of mists or aerosols.[2]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2][3][4]
-
Incompatible materials, such as strong oxidizing agents, should be stored separately.[4][5]
4. First Aid:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2][4]
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[1][2]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][2]
-
If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a suitable, closed, and properly labeled container.[2]
2. Disposal Procedure:
-
Disposal should be arranged through a licensed waste disposal company.
-
Do not allow the chemical to enter drains or waterways.[2]
-
All disposal activities must be in accordance with local, state, and federal regulations.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
